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Study Cohort /
Patient Subgroup

Number of
Patients (N)

Sustained Virologic
Response at 12
Weeks (SVR12)

Key Findings & Context

Overall Pooled
Analysis (GT1 &
GT4) [1]

3,546 96% (3,401/3,546) Pooled data from 13 countries; confirms
high effectiveness in a diverse, real-

world patient population.

By HCV Genotype
[1]

• Genotype 1a 732 93%

• Genotype 1b 2,619 97% Includes patients with an 8-week
treatment duration (96% SVR12) [1].

• Genotype 4 457 94%

By Liver Disease
Status [1]

• Patients with

cirrhosis

Not

Specified

96% Comparable effectiveness to patients

without cirrhosis.
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Study Cohort /
Patient Subgroup

Number of
Patients (N)

Sustained Virologic
Response at 12
Weeks (SVR12)

Key Findings & Context

• Patients without
cirrhosis

Not
Specified

96% Comparable effectiveness to patients
with cirrhosis.

Japanese Real-
World Study
(GT1) [2]

58 96.6% (SVR24) Included 31% with compensated
cirrhosis; SVR was achieved even in

patients with baseline resistance-
associated variants (RAVs).

Patients with
Chronic Kidney
Disease (CKD) [3]

829 93.7% (Sofosbuvir-
free regimen)

OBV/PTV/r is a key SOF-free option for
patients with severe renal impairment or

on hemodialysis.

Experimental & Methodological Insights

For researchers, the methodology behind these real-world studies and the mechanisms of action are critical.

Detailed Methodologies from Cited Research

The robust real-world data is gathered through specific study designs and laboratory techniques:

Real-World Registry Design: The large pooled analysis involved prospective, observational
studies at 289 sites across 13 countries [1]. Data was collected via centralized electronic case report

forms (eCRFs) that transcribed routine clinical examinations, laboratory assessments, and findings.
The primary efficacy endpoint was SVR12, and patients with missing SVR12 data were typically

counted as non-responders in the core analysis population [1].
Resistance-Associated Variant (RAV) Testing: The Japanese real-world study assessed the impact

of baseline RAVs. They checked for variants at NS5A amino acid positions 31 and 93 using direct
sequencing, with Y93 mutations also evaluated via Cycleave PCR or the PCR-Invader method [2].

This highlights the importance of monitoring pre-existing resistance.
Virological Breakthrough Analysis: A phase 2 study of a next-generation regimen provides a

template for investigating virological failure. In one case, sequence analysis identified emerging
variants (e.g., S24F+M28K+A30K in NS5A). Researchers then conducted pharmacokinetic
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analysis and measured the fold-change in drug half-maximal effective concentration (EC50) of

the identified mutant compared to wild-type in replicon assays to confirm high-level resistance [4].

Mechanism of Action and Resistance Pathways

OBV/PTV/r is a multi-targeted regimen. Ombitasvir (OBV) is an NS5A inhibitor that plays a key role in

viral RNA replication and virion assembly. Paritaprevir (PTV) is an NS3/4A protease inhibitor that is

"boosted" by ritonavir (r) to enhance its pharmacokinetic profile [3].

The diagram below illustrates the mechanism of action and the conceptual pathways to viral resistance.
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The potential for treatment failure exists if resistance-associated variants (RAVs), such as specific

mutations in the NS5A protein, are present at baseline or emerge during therapy. These mutants can exhibit a

massive increase in the drug's EC50, significantly reducing susceptibility [4] [5]. The genetic barrier to

resistance and the stability of the viral replicase complex can also vary between different HCV strains,

influencing treatment outcomes [6].
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Conclusion for Research and Development

The consolidated real-world data confirms that OBV/PTV/r-based regimens are a highly effective and

durable therapeutic option for HCV genotypes 1 and 4. Key takeaways for professionals include:

Proven Real-World Performance: Effectiveness remains high in complex patient populations,

including those with cirrhosis, comorbidities, and chronic kidney disease [1] [3].
Resistance Considerations: While baseline NS5A RAVs like Y93H can be a concern, high SVR

rates are still achievable, though vigilant monitoring and understanding resistance pathways are
essential [2] [5].

Safety in Special Populations: The regimen is a vital, well-tolerated option for patients with severe
renal impairment for whom other antivirals (like sofosbuvir) are not recommended [3].

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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